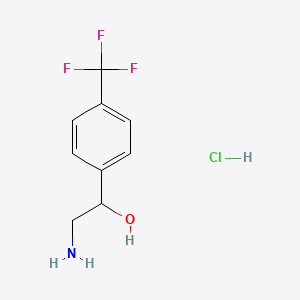

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

Descripción

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is systematically identified by its IUPAC name, which reflects its parent structure, functional groups, and substituents. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride |

| CAS Number | 776-02-3 |

| Molecular Formula | C₉H₁₁ClF₃NO |

| SMILES | Cl.NCC(O)C1=CC=C(C(F)(F)F)C=C1 |

| InChI Key | MGAPTMAVPUDDLY-UHFFFAOYSA-N |

The compound consists of a trifluoromethyl-substituted phenyl group linked to an ethanolamine backbone, with a hydrochloride counterion.

Molecular Geometry and Conformational Analysis

The molecular geometry is determined by the planar aromatic phenyl ring and the ethanolamine chain. Key structural features include:

X-ray Crystallographic Studies and Solid-State Packing Arrangements

No direct X-ray crystallographic data is reported for 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride in the provided sources. However, structural analogs like phenylethanolamine derivatives and β-amino alcohols often exhibit:

Comparative Structural Analysis with Analogous β-Amino Alcohol Derivatives

The trifluoromethyl substituent distinguishes this compound from other β-amino alcohols, influencing its electronic and steric properties. A comparative analysis is presented below:

| Property | 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol HCl | Analogous Derivatives (e.g., 2-amino-1-phenylethanol) |

|---|---|---|

| Electronic Effects | Strong electron-withdrawing substituent (CF₃) | Electron-donating groups (e.g., -CH₃, -F) |

| Steric Hindrance | High due to CF₃’s spatial demands | Lower with smaller substituents (e.g., -H, -CH₃) |

| Solubility | Reduced in nonpolar solvents; enhanced in polar media | Higher solubility in nonpolar solvents |

| Conformational Flexibility | Restricted by CF₃’s bulk | Greater rotational freedom |

Key Differences and Implications

- Electronic Effects : The trifluoromethyl group increases the electrophilicity of the aromatic ring, potentially altering reactivity in nucleophilic substitution reactions.

- Steric Effects : Bulky substituents may influence binding affinity in biological systems, as seen in integrin-targeted compounds.

- Synthetic Utility : The CF₃ group enhances stability under oxidative conditions, making it a valuable intermediate in medicinal chemistry.

Propiedades

IUPAC Name |

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPTMAVPUDDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693444 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-43-4 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form 4-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Reduction Reactions

The compound’s synthetic precursors and derivatives undergo reduction reactions critical to its formation and further transformations:

Key findings:

-

Reduction of nitro intermediates (e.g., 4-(trifluoromethyl)phenyl-2-nitropropene) with Raney-Ni/H₂ yields racemic amino alcohols, which can be resolved via chiral tartaric acid crystallization .

-

NaBH₄ selectively reduces ketones to syn-β-amino alcohols, though competing oxazolidinone formation may occur under basic conditions .

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| Alcohol oxidation | KMnO₄ or CrO₃ (acidic) | 4-(Trifluoromethyl)benzaldehyde or ketone | Carboxylic acids (overoxidation) |

Key findings:

-

Oxidation of the ethanol moiety typically requires strong oxidizing agents (e.g., KMnO₄), with product selectivity dependent on reaction conditions .

Substitution Reactions

The amino group participates in nucleophilic substitutions and related transformations:

Key findings:

-

Azide substitution followed by reduction yields predominantly syn-isomers, but switching reduction steps (azide → amine before ketone reduction) reverses selectivity .

-

Chiral aluminium complexes enable stereocontrol in substitution reactions, producing enantiomerically enriched products .

Stereochemical Considerations

The trifluoromethyl group and reaction conditions significantly influence stereochemical outcomes:

-

Diastereoselectivity :

-

Enantioselective Synthesis :

Stability and Competing Reactions

-

Oxazolidinone Formation : Treatment of β-amino alcohols with NaH in THF leads to intramolecular cyclization, forming 1,3-oxazolidin-2-ones as byproducts .

-

Trifluoromethyl Group Stability : The CF₃ group remains inert under most conditions but may undergo nucleophilic aromatic substitution with strong bases (e.g., NH₃ at high temperatures) .

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C₉H₉ClF₃NO

- Molecular Weight : 239.62 g/mol

- CAS Number : 849928-43-4

Pharmaceutical Development

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its potential applications include:

- Neurological Disorders : It is investigated for developing drugs targeting conditions such as depression and anxiety due to its influence on neurotransmitter systems .

- Drug Discovery : The compound's biological activities suggest it may be a candidate for further studies in drug discovery, particularly in creating new therapeutic agents.

Biochemical Research

In biochemical research, this compound is utilized to study receptor interactions and signaling pathways. Its role includes:

- Cellular Mechanisms : By investigating how this compound interacts with cellular targets, researchers can gain insights into potential therapeutic targets for various diseases .

- Signal Transduction Studies : It aids in understanding the mechanisms of signal transduction in cells, which is vital for developing new treatments .

Material Science

The compound is explored for its properties in developing advanced materials:

- Polymers : Research indicates that it can enhance the thermal stability and chemical resistance of polymers, making it valuable in material science applications .

Agricultural Chemistry

In agricultural chemistry, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride finds applications in formulating agrochemicals:

- Pesticides and Herbicides : Its properties contribute to designing more effective pesticides and herbicides that minimize environmental impact while maximizing efficacy .

Analytical Chemistry

This compound is employed in various analytical techniques:

- Chromatography and Mass Spectrometry : It plays a crucial role in detecting and quantifying complex mixtures, aiding researchers in analytical chemistry .

Case Study 1: Neurological Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride aimed at enhancing selectivity for serotonin receptors. The results indicated promising pharmacological profiles that warrant further investigation.

Case Study 2: Material Enhancement

Research conducted at a prominent university demonstrated that incorporating 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride into polymer matrices significantly improved their thermal stability. The findings were published in Polymer Science and suggest potential industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or substitution patterns:

A. (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride ()

- Structure: Features a 4-fluoro-3-(trifluoromethyl)phenyl group attached to the second carbon of the ethanolamine backbone.

- Key Differences: The trifluoromethyl group is at the meta position (C3) of the phenyl ring, with an additional fluorine at the para (C4) position. The amino group is on the same carbon as the phenyl group (C2), unlike the target compound, where the phenyl group is on C1 of the ethanol chain.

B. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ()

- Structure : Contains a catechol (3,4-dihydroxyphenyl) group attached to an ethylamine backbone.

- Key Differences: Lacks the trifluoromethyl group but includes two hydroxyl groups on the phenyl ring. The ethylamine chain (vs. ethanolamine) reduces polarity and hydrogen-bonding capacity.

- Impact : The catechol group enhances water solubility and oxidative instability compared to the hydrophobic -CF₃ group in the target compound .

C. Patent-Derived Compound (Example 427, )

- Structure : A complex molecule with multiple trifluoromethyl groups, pyrimidine, and spirocyclic moieties.

- Key Differences :

- Larger molecular weight (m/z 531 observed in LCMS) and multifunctional structure.

- Incorporates multiple fluorine and trifluoromethyl groups, increasing lipophilicity and metabolic stability.

- Impact : Demonstrates the role of trifluoromethyl groups in enhancing pharmacokinetic properties, though excessive complexity may limit synthetic feasibility .

Physicochemical Properties

A comparative analysis of molecular formulas, weights, and substituent effects is summarized below:

Notes:

Actividad Biológica

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10F3N·HCl

- CAS Number : 287394-20-1

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to modulate cellular functions by influencing enzyme activity, cell signaling pathways, and gene expression. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol exhibit antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can impair the growth of Chlamydia trachomatis without affecting host cell viability. The presence of the trifluoromethyl group is crucial for enhancing the antimicrobial efficacy against various bacterial strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cells. The results indicate that while some derivatives exhibit moderate cytotoxicity, they maintain selectivity towards pathogenic bacteria, minimizing harm to human cells . This selectivity is critical for developing therapeutic agents that target infections without compromising host cell integrity.

Case Studies

- Antichlamydial Activity : A study focused on the synthesis and evaluation of compounds based on this scaffold found that certain derivatives could significantly reduce the number and size of Chlamydia inclusions in infected HEp-2 cells. The compounds were tested at concentrations around 50 μg/mL, demonstrating efficacy comparable to established antibiotics .

- Mechanism Investigation : Another study investigated the mechanism of action by analyzing how these compounds affected bacterial inclusion morphology in infected cells. The findings revealed that treated cells showed smaller and irregular inclusions compared to untreated controls, suggesting a disruption in Chlamydia growth and replication .

Data Tables

| Biological Activity | Concentration Tested (μg/mL) | Effect Observed |

|---|---|---|

| Antichlamydial Activity | 50 | Reduced inclusion size and number in HEp-2 cells |

| Cytotoxicity on Human Cells | Varies | Moderate cytotoxicity with selective activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, and how can intermediates be characterized?

- Methodology :

- Reductive amination : React 4-(trifluoromethyl)phenylglyoxal with ammonia or ammonium chloride under hydrogenation (e.g., H₂/Pd-C) to form the amino alcohol intermediate. Subsequent HCl treatment yields the hydrochloride salt .

- Epoxide ring-opening : Use 4-(trifluoromethyl)styrene oxide and aqueous ammonia, followed by HCl neutralization.

- Characterization : Confirm intermediates via ¹H/¹³C NMR (deuterated DMSO for solubility) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers assess solubility and stability for this compound in experimental buffers?

- Methodology :

- Solubility screening : Test in DMSO (stock solutions), water (pH 2–7 adjusted with HCl/NaOH), and ethanol. Use UV-Vis spectroscopy (λ ~260 nm) for quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products (e.g., oxidized ketones) indicate susceptibility to light/moisture .

Q. What safety protocols are critical during handling and waste disposal?

- Protocols :

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to hydrochloride’s irritancy .

- Waste disposal : Neutralize aqueous waste with sodium bicarbonate, solidify organic waste with vermiculite, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Optimization strategies :

- Catalyst screening : Compare Pd-C, Raney Ni, or transfer hydrogenation (e.g., ammonium formate) for reductive amination efficiency .

- Solvent effects : Use THF/water mixtures (4:1 v/v) to enhance ammonia solubility and reduce side products .

- Process analytics : Implement inline FTIR to monitor reaction progression and adjust stoichiometry dynamically.

Q. What analytical techniques resolve contradictions in stereochemical outcomes?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .

- X-ray crystallography : Co-crystallize with tartaric acid derivatives to confirm absolute configuration .

- Vibrational circular dichroism (VCD) : Compare experimental and DFT-calculated spectra for stereochemical assignment .

Q. How does the trifluoromethyl group influence metabolic stability in biological assays?

- Experimental design :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. The CF₃ group typically reduces oxidative metabolism .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.